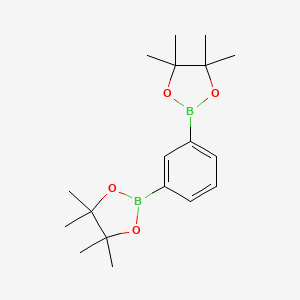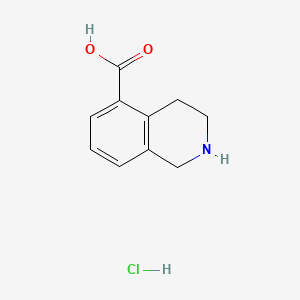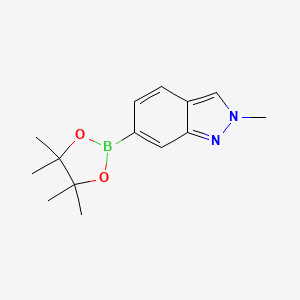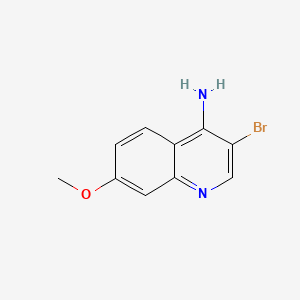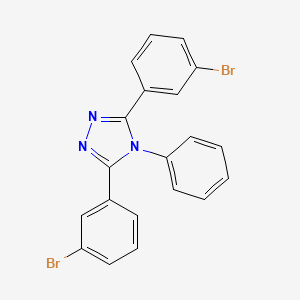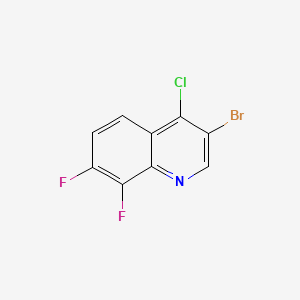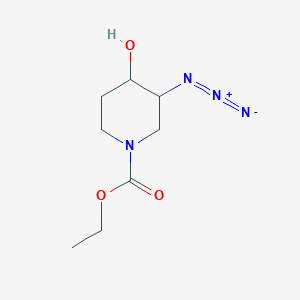
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), also known as PTHrP, is a protein that plays a crucial role in the regulation of calcium homeostasis and bone metabolism. It is a member of the parathyroid hormone family and is produced by various tissues, including the bone, mammary gland, and placenta. PTHrP has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures.
Mecanismo De Acción
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) acts on specific receptors located on the surface of target cells to exert its biological effects. The binding of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) to its receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules. This, in turn, leads to the regulation of various cellular processes, including calcium homeostasis, bone metabolism, and cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has a wide range of biochemical and physiological effects. It regulates calcium homeostasis by stimulating the release of calcium from bone and increasing the reabsorption of calcium by the kidney. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) also promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to have anabolic effects on cartilage and muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its ability to regulate calcium homeostasis and bone metabolism, making it a useful tool for studying these processes. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied, and there are many commercially available reagents and assays for detecting and measuring (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) levels. However, the limitations of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its complex mechanism of action and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat). One area of research is the development of novel therapies for osteoporosis and other bone-related disorders. Another area of research is the role of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in cancer, with a focus on identifying the specific types of cancer that are most responsive to (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)-targeted therapies. Additionally, there is a need for further research on the cellular and molecular mechanisms underlying the effects of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is synthesized as a precursor protein that undergoes post-translational modifications to produce the active peptide. The synthesis of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) involves the cleavage of the precursor protein at specific sites by proteolytic enzymes. The resulting peptide is then modified by the addition of amino acids and other chemical groups to produce the active form of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat).
Aplicaciones Científicas De Investigación
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to stimulate bone formation and prevent bone loss in animal models of osteoporosis. It has also been shown to promote the growth of cancer cells in some types of cancer, while inhibiting the growth of cancer cells in other types of cancer.
Propiedades
Número CAS |
181057-31-8 |
|---|---|
Nombre del producto |
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) |
Fórmula molecular |
C196H308N58O53 |
Peso molecular |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
Clave InChI |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



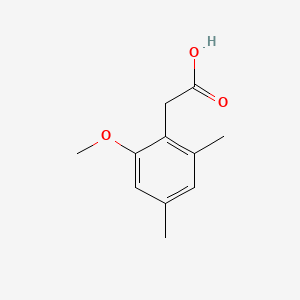
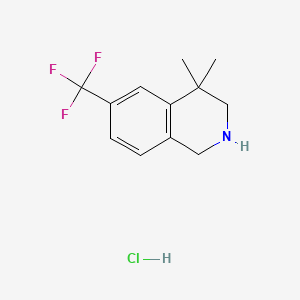
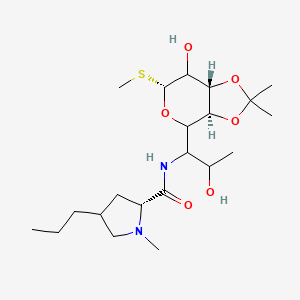
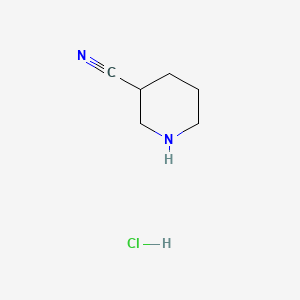
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
